2-Methoxy-N-methylpropane-1-sulfonamide

Description

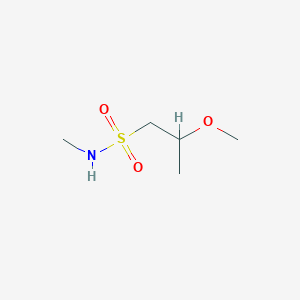

Structure

3D Structure

Properties

Molecular Formula |

C5H13NO3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-methoxy-N-methylpropane-1-sulfonamide |

InChI |

InChI=1S/C5H13NO3S/c1-5(9-3)4-10(7,8)6-2/h5-6H,4H2,1-3H3 |

InChI Key |

PWVDIULDYFGSCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)NC)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 2 Methoxy N Methylpropane 1 Sulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide group in 2-Methoxy-N-methylpropane-1-sulfonamide is a key site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which renders the N-H proton (in the parent sulfonamide) acidic and the nitrogen atom nucleophilic upon deprotonation.

The sulfonamide nitrogen can participate in both electrophilic and nucleophilic substitution reactions. While the lone pair on the nitrogen is somewhat delocalized by the sulfonyl group, it can still act as a nucleophile, particularly after deprotonation.

Electrophilic Substitution: In the presence of a strong base, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion. This anion is a potent nucleophile and can react with various electrophiles. For instance, alkylation with alkyl halides or acylation with acyl chlorides can occur at the nitrogen center. The N-methyl group in the target molecule, however, means it is already N-alkylated, so further direct alkylation at the nitrogen is not possible without prior demethylation. However, reactions with stronger electrophiles can still be envisaged.

Nucleophilic Substitution: The sulfonamide nitrogen itself is not a typical leaving group for nucleophilic substitution under standard conditions. However, transformations involving the entire sulfonamide moiety are possible, often under forcing conditions or through multi-step sequences.

The table below illustrates potential substitution reactions at the sulfonamide nitrogen, assuming a primary or secondary sulfonamide for clarity on the general reactivity patterns.

| Reaction Type | Reagent Example | Product Type | Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl Sulfonamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Arylation | Aryl Boronic Acid | N-Aryl Sulfonamide | Copper or Palladium Catalyst, Base |

Building upon the principles of electrophilic substitution, a wide range of N-substituted derivatives of the parent sulfonamide (lacking the N-methyl group) can be synthesized. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of sulfonamide-containing compounds. organic-chemistry.orgrsc.org

N-Alkylation: The reaction of the sulfonamidate anion with various alkylating agents, such as alkyl halides or tosylates, yields N-alkylated sulfonamides. ionike.comtandfonline.com The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl groups. organic-chemistry.orgoup.com

N-Acylation: N-acylation is readily achieved by treating the sulfonamide with acyl chlorides or anhydrides in the presence of a base. tandfonline.comorientjchem.org This reaction leads to the formation of N-acylsulfonamides, which are often more crystalline and can serve as protecting groups or as precursors for further transformations. acs.orgnih.govacs.org

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig amination. These methods typically employ arylboronic acids or aryl halides as the aryl source.

The following table provides examples of reagents that can be used to form N-substituted sulfonamide derivatives.

| Derivative Type | Reagent Class | Specific Example |

| N-Alkyl | Alkyl Halide | Benzyl bromide |

| N-Acyl | Acyl Anhydride (B1165640) | Acetic anhydride orientjchem.org |

| N-Aryl | Arylboronic Acid | Phenylboronic acid |

| N-Sulfonyl | Sulfonyl Chloride | Tosyl chloride |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) in 2-Methoxy-N-methylpropane-1-sulfonamide is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions.

The cleavage of the C-O bond in the methoxy group typically requires strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.comlibretexts.org

Acidic Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for ether cleavage. libretexts.org The reaction of 2-Methoxy-N-methylpropane-1-sulfonamide with HI would likely proceed via an Sₙ2 mechanism, leading to the formation of 2-hydroxy-N-methylpropane-1-sulfonamide and methyl iodide. The use of strong Lewis acids like boron tribromide (BBr₃) also effectively cleaves methyl ethers to yield the corresponding alcohol. organic-chemistry.org

Selective cleavage of one methoxy group in the presence of others can sometimes be achieved by neighboring group participation or by using specific reagents that are sensitive to the electronic environment of the ether. nih.govresearchgate.net

| Reagent | Product(s) | Mechanism |

| Hydroiodic Acid (HI) | 2-Hydroxy-N-methylpropane-1-sulfonamide + Methyl Iodide | Sₙ2 |

| Boron Tribromide (BBr₃) | 2-Hydroxy-N-methylpropane-1-sulfonamide + CH₃Br (after workup) | Lewis acid-mediated cleavage |

| Aluminum Chloride (AlCl₃) | 2-Hydroxy-N-methylpropane-1-sulfonamide (after hydrolysis) | Lewis acid-mediated cleavage nih.gov |

Reactions at the Propane (B168953) Backbone

The propane backbone of 2-Methoxy-N-methylpropane-1-sulfonamide is an alkyl chain and, as such, is generally less reactive than the sulfonamide and methoxy functional groups. However, under certain conditions, functionalization of this alkyl chain is possible.

Reactions involving the C-H bonds of the propane backbone typically require radical initiators or highly reactive reagents.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, could potentially introduce a halogen atom onto the propane chain. The position of halogenation would be influenced by the stability of the resulting radical intermediate.

Oxidation: Strong oxidizing agents can potentially oxidize the alkyl chain. However, the conditions required are often harsh and may lead to the degradation of the molecule or reaction at other functional groups. Site-selective oxidation of C-H bonds is a challenging but evolving area of organic synthesis. libretexts.org

Intramolecular Reactions: In specifically designed derivatives, intramolecular reactions involving the sulfonamide nitrogen or other appended functional groups could lead to cyclization onto the propane backbone. For instance, variations of the Hofmann-Löffler-Freytag reaction can be used for the intramolecular functionalization of alkyl chains in sulfonamides. wikipedia.org

The following table summarizes potential reactions for the functionalization of the propane backbone.

| Reaction Type | Reagent/Conditions | Potential Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | Bromo-2-methoxy-N-methylpropane-1-sulfonamide |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Potential for chain cleavage or oxidation to carboxylic acids |

| Intramolecular Cyclization | (In a suitable precursor) Radical initiator | Cyclic sulfonamide derivative |

Formation and Reactivity of Sulfonimidates from Sulfonamides

Sulfonamides, including 2-Methoxy-N-methylpropane-1-sulfonamide, can be converted into sulfonimidates, which are organosulfur(VI) species. This transformation opens up avenues for further chemical modifications and applications.

Synthesis of Acyclic Sulfonimidates

The synthesis of acyclic sulfonimidates from sulfonamides can be achieved through several established methodologies. While direct conversion of a sulfonamide to a sulfonimidate is not the most common route, derivatization pathways often involve the formation of related sulfur(VI) intermediates.

One prominent method for synthesizing acyclic sulfonimidates involves the esterification of alcohols or phenols with sulfonimidoyl chlorides. rsc.org These sulfonimidoyl chlorides can be generated from precursors that are accessible from sulfonamides. For instance, an N-alkyl sulfonamide like 2-Methoxy-N-methylpropane-1-sulfonamide could, in principle, be converted to a corresponding sulfonimidoyl chloride, which would then react with an alcohol to yield the acyclic sulfonimidate.

Another approach involves the reaction of sulfinamides with hypervalent iodine reagents in the presence of an alcohol. rsc.org This one-pot procedure offers a mild and efficient route to a wide range of sulfonimidates. rsc.org Although this method starts from a sulfinamide, it highlights a common strategy of building up the sulfonimidate structure from a lower oxidation state of sulfur.

A less direct but relevant synthesis involves the rearrangement of sulfinyl hydroxylamines. In this process, an alkoxy group migrates from the nitrogen atom to the sulfur atom to form the sulfonimidate. rsc.org

The following table summarizes some general synthetic approaches to acyclic sulfonimidates that could be conceptually applied to derivatives of 2-Methoxy-N-methylpropane-1-sulfonamide.

| Starting Material Precursor | Key Reagents | Product | Reference |

| Sulfonimidoyl Halides | Alcohols/Phenols | Acyclic Sulfonimidates | rsc.org |

| Sulfinamides | Hypervalent Iodine Reagents, Alcohols | Acyclic Sulfonimidates | rsc.org |

| Sulfinyl Hydroxylamines | Heat or Catalyst | Acyclic Sulfonimidates | rsc.org |

Applications of Sulfonimidates as Alkyl Transfer Reagents

Acyclic sulfonimidates are recognized for their ability to act as alkyl transfer reagents. rsc.org The lability of the S-O bond in sulfonimidates under certain conditions allows for the transfer of the alkyl group from the oxygen to a nucleophile. rsc.org

For a hypothetical sulfonimidate derived from 2-Methoxy-N-methylpropane-1-sulfonamide, the alkyl group attached to the oxygen of the sulfonimidate could be transferred to various nucleophiles such as alcohols, phenols, and carboxylic acids. rsc.org This reaction would typically regenerate the corresponding sulfonamide as a byproduct. rsc.org

For example, heating an O-alkyl sulfonimidate in the presence of an alcohol can lead to the formation of an ether and the corresponding sulfonamide. rsc.org Similarly, the ethylation of carboxylic acids to form esters has been achieved using an ethyl sulfonimidate, sometimes requiring a catalytic amount of acid for the conversion of alcohols and phenols to ethers. rsc.org

The general reactivity of sulfonimidates as alkylating agents is depicted in the table below.

| Nucleophile | Product of Alkylation | Byproduct | General Conditions | Reference |

| Alcohol (R'-OH) | Ether (R-OR') | Sulfonamide | Heat or Acid Catalyst | rsc.org |

| Phenol (Ar-OH) | Aryl Ether (R-OAr) | Sulfonamide | Acid Catalyst | rsc.org |

| Carboxylic Acid (R'-COOH) | Ester (R'-COOR) | Sulfonamide | Heat | rsc.org |

This reactivity underscores the potential of sulfonimidates derived from 2-Methoxy-N-methylpropane-1-sulfonamide to serve as valuable intermediates in organic synthesis for the construction of ethers and esters.

Advanced Spectroscopic and Structural Elucidation Techniques in Sulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For 2-Methoxy-N-methylpropane-1-sulfonamide, both ¹H NMR and ¹³C NMR would be essential for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals would include those for the N-methyl protons, the methoxy (B1213986) protons, and the protons of the propane (B168953) backbone. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. This would include signals for the methyl carbon of the N-methyl group, the methoxy carbon, and the carbons of the propane chain.

Without experimental data, a table of predicted chemical shifts cannot be provided.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.

For 2-Methoxy-N-methylpropane-1-sulfonamide, the FT-IR spectrum would be expected to display characteristic absorption bands that confirm the presence of its key functional groups.

Expected FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (in sulfonamide) | 3300-3200 | Stretching |

| C-H (alkane) | 2960-2850 | Stretching |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 | Asymmetric & Symmetric Stretching |

| C-O (ether) | 1150-1085 | Stretching |

This table represents typical ranges for these functional groups and does not constitute experimental data for the specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. The molecular formula for 2-Methoxy-N-methylpropane-1-sulfonamide is C₅H₁₃NO₃S, corresponding to a molecular weight of approximately 167.23 g/mol .

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments, such as the methoxy group or parts of the propane chain, which would help to piece together the molecular structure. While predicted data for isomers exists, specific experimental fragmentation data for 2-Methoxy-N-methylpropane-1-sulfonamide is not available.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

There are no published reports on the crystal structure of 2-Methoxy-N-methylpropane-1-sulfonamide. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be presented.

Advanced Chromatographic Methods for Purity and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of individual components in a mixture. It is widely used to assess the purity of a synthesized compound.

To analyze 2-Methoxy-N-methylpropane-1-sulfonamide, a reversed-phase HPLC method would likely be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase. The method would be developed to provide a sharp, symmetrical peak for the compound, and its retention time would be a characteristic property under the specific analytical conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. No specific HPLC methods or chromatograms for this compound have been documented in the available literature.

Computational and Theoretical Studies on 2 Methoxy N Methylpropane 1 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed for calculating a variety of molecular properties, providing a balance between accuracy and computational cost. For 2-Methoxy-N-methylpropane-1-sulfonamide, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to its lowest energy state. For 2-Methoxy-N-methylpropane-1-sulfonamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

Conformational analysis, often performed in conjunction with geometry optimization, explores the different spatial arrangements (conformers) of the molecule that can be achieved through the rotation of single bonds. This is particularly relevant for the flexible propane (B168953) backbone and the N-methyl group of the sulfonamide moiety. Such analysis identifies the global minimum energy conformer as well as other low-energy conformers that may exist in equilibrium. These studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Electronic Structure Analysis (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate several important electronic descriptors.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. For 2-Methoxy-N-methylpropane-1-sulfonamide, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while hydrogen atoms would show positive potential.

Prediction of Chemical Reactivity and Reaction Pathways

By analyzing the outputs from DFT calculations, such as the frontier orbitals and MEP maps, predictions can be made about the chemical reactivity of 2-Methoxy-N-methylpropane-1-sulfonamide. The locations of the HOMO and LUMO can indicate the most probable sites for oxidation and reduction, respectively. The MEP map identifies the most likely sites for electrophilic and nucleophilic interactions. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and for proposing plausible mechanisms for its chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com An MD simulation for 2-Methoxy-N-methylpropane-1-sulfonamide would involve placing the molecule, often in a simulated solvent environment like water, and calculating the forces between atoms using a force field.

By solving the equations of motion, the simulation tracks the trajectory of each atom, providing a detailed view of the molecule's dynamic behavior. peerj.com This can reveal information about conformational changes, solvent interactions, and the stability of the molecule's structure over a period of nanoseconds or longer. nih.gov Such simulations are particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.

Predicted Collision Cross Section Studies

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is an important parameter in analytical techniques like ion mobility-mass spectrometry (IM-MS), as it provides an additional dimension of separation and characterization, helping to increase confidence in compound identification. nih.govnih.gov

For 2-Methoxy-N-methylpropane-1-sulfonamide, CCS values can be predicted using computational methods and machine learning algorithms. mdpi.com These prediction tools use the molecule's structure to calculate theoretical CCS values for different ion adducts that might be formed in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. rsc.org Having predicted CCS values is highly valuable for identifying the compound in complex mixtures when authentic standards are not available. semanticscholar.org

Below is a representative table illustrating how predicted CCS data for 2-Methoxy-N-methylpropane-1-sulfonamide would typically be presented.

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.0689 | Data Not Available |

| [M+Na]⁺ | 190.0508 | Data Not Available |

| [M+K]⁺ | 206.0248 | Data Not Available |

| [M+NH₄]⁺ | 185.0954 | Data Not Available |

Role As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor in the Synthesis of Complex Organic Scaffolds

As an intermediate, 2-Methoxy-N-methylpropane-1-sulfonamide is primarily utilized in laboratory settings for the construction of more elaborate molecules. evitachem.com Its functional groups offer potential sites for further chemical modification, enabling its incorporation into larger, more complex structures.

The synthesis of nitrogen-containing heterocyclic systems is a cornerstone of medicinal and materials chemistry. researchgate.netsci-hub.se Sulfonamides, in general, can serve as precursors or reagents in the construction of these ring systems. nih.govmdpi.com They can act as sources of nitrogen or as substituents that modulate the biological activity of the final heterocyclic compound. mdpi.com Fused pyrimidines, in particular, are a class of heterocyclic scaffolds that demonstrate a broad range of pharmacological activities. sci-hub.sejchr.org Synthetic strategies often involve the cyclocondensation of various building blocks. nih.gov

While the broader class of sulfonamides is implicated in the synthesis of diverse heterocyclic structures, including pyrimidines, specific documented examples detailing the use of 2-Methoxy-N-methylpropane-1-sulfonamide as a direct precursor in the synthesis of pteridine (B1203161) derivatives or fused pyrimidines are not extensively reported in the available scientific literature.

The incorporation of sulfonamide groups into peptides and amino acids is a common strategy to create peptidomimetics. researchgate.netresearchgate.net This modification can confer improved proteolytic stability and alter biological activity. researchgate.net The synthesis of these conjugates often involves coupling the amino group of an amino acid with a sulfonyl chloride. Recent developments have highlighted the use of amino acids as versatile starting materials for synthesizing bioactive sulfonamides. nih.gov

Peptidomimetics are designed to mimic natural peptides, and their design is crucial for enhancing target binding affinity and selectivity. researchgate.netcam.ac.uk Although the sulfonamide motif is a key component in many peptidomimetic structures, specific research detailing the direct use of 2-Methoxy-N-methylpropane-1-sulfonamide in the synthesis of amino acid conjugates or peptidomimetics is not readily found in peer-reviewed sources. The general principles of sulfonamide chemistry suggest its potential as a building block in this context, but explicit examples are lacking.

Development of New Reagents and Ligands for Catalysis

Sulfonamide-containing molecules have found application as ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, and the substituents on the sulfur and nitrogen atoms can be modified to tune the electronic and steric properties of the resulting metal complexes. sjp.ac.lk The development of new reagents and ligands is crucial for advancing catalytic methodologies in organic synthesis.

While the potential exists for 2-Methoxy-N-methylpropane-1-sulfonamide to be developed into a ligand for catalysis, a review of the current scientific literature does not yield specific examples of its application in the development of new reagents or ligands for catalytic processes.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Methoxy-N-methylpropane-1-sulfonamide |

| Pteridine |

Future Perspectives and Emerging Research Directions in 2 Methoxy N Methylpropane 1 Sulfonamide Chemistry

Development of Novel and Efficient Synthetic Routes

The classical synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is progressively being supplemented by more sophisticated and sustainable methodologies. bohrium.comcbijournal.com Future research on 2-Methoxy-N-methylpropane-1-sulfonamide is likely to focus on the adoption and adaptation of these modern techniques to enhance efficiency, safety, and environmental compatibility.

Transition-metal-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for S-N bond formation. bohrium.comthieme-connect.com Methodologies employing catalysts based on palladium, copper, and nickel could offer milder and more functional-group-tolerant routes to 2-Methoxy-N-methylpropane-1-sulfonamide and its derivatives. bohrium.comprinceton.edu Photosensitized nickel catalysis, for example, has shown promise for the coupling of sulfonamides with aryl electrophiles, a strategy that could be adapted for the synthesis of more complex analogs. princeton.edu

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. researchgate.netrsc.org Solvent-free mechanochemical approaches, which utilize mechanical force to drive reactions, present a compelling, environmentally friendly alternative to traditional solvent-based methods. rsc.org The use of water as a solvent, coupled with stable sulfur sources like sodium sulfinate, also represents a sustainable pathway that could be explored for the synthesis of this target molecule. researchgate.net The development of flow-based technologies could also enable continuous and scalable production with improved process control. bohrium.com

| Synthetic Approach | Potential Advantages for 2-Methoxy-N-methylpropane-1-sulfonamide Synthesis | Key Research Focus |

| Transition-Metal Catalysis | Milder reaction conditions, broader substrate scope, increased functional group tolerance. bohrium.comthieme-connect.com | Development of specific catalysts (e.g., Pd, Cu, Ni-based) for the formation of the S-N bond in the target molecule. bohrium.comprinceton.edu |

| Green Chemistry Methods | Reduced environmental impact, improved safety, potential for cost savings. researchgate.netrsc.orgrsc.org | Exploration of mechanosynthesis, reactions in water, and use of sustainable reagents like sodium sulfinate. researchgate.netrsc.org |

| Flow Chemistry | Enhanced scalability, improved reaction control and safety, potential for automation. bohrium.com | Adaptation of existing sulfonamide flow synthesis protocols for continuous production. |

Exploration of Undiscovered Reactivity Patterns

Beyond its synthesis, the inherent reactivity of the sulfonamide functional group in 2-Methoxy-N-methylpropane-1-sulfonamide offers fertile ground for investigation. The sulfonamide moiety is known to act as a directing group in C-H activation reactions, a powerful strategy for the late-stage functionalization of molecules. bohrium.com Future research could explore the utility of the N-methylsulfonamide group in directing the selective functionalization of the propane (B168953) backbone or the methoxy (B1213986) group.

The potential for rearrangement reactions of sulfonamide derivatives also presents an avenue for discovering novel chemical transformations. bohrium.com By subjecting 2-Methoxy-N-methylpropane-1-sulfonamide to various reaction conditions, it may be possible to uncover new pathways to structurally diverse and valuable synthons. The electronic properties conferred by the methoxy and N-methyl groups could lead to unique reactivity not observed in simpler sulfonamides.

Mechanistic studies will be crucial in elucidating these potential new reactions. A thorough understanding of the underlying reaction pathways will enable the rational design of new synthetic applications for this compound and its derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental research. For 2-Methoxy-N-methylpropane-1-sulfonamide, advanced computational modeling can provide profound insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and predict the reactivity of the molecule. researchgate.netnih.govnih.gov DFT studies can help to identify the most likely sites for electrophilic or nucleophilic attack, predict the mechanisms of potential reactions, and calculate spectroscopic properties to aid in experimental characterization. researchgate.netnih.gov For instance, DFT can be used to model the reaction pathways of the degradation of sulfonamides by radicals, providing insights into their environmental fate. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational landscape of 2-Methoxy-N-methylpropane-1-sulfonamide and its interactions with other molecules, such as solvents or biological targets. peerj.comnih.gov This can be particularly valuable in predicting its behavior in complex environments.

Quantitative Structure-Property Relationship (QSPR) models offer a statistical approach to predict the physicochemical and biological properties of new derivatives based on their molecular structure. nih.govresearchgate.netfrontiersin.org By developing QSPR models for a series of related sulfonamides, it would be possible to predict properties like solubility, melting point, and even potential biological activity for novel derivatives of 2-Methoxy-N-methylpropane-1-sulfonamide before their synthesis, thereby accelerating the discovery process. nih.govfrontiersin.org

| Computational Method | Application to 2-Methoxy-N-methylpropane-1-sulfonamide | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reaction mechanisms, calculation of spectroscopic data. researchgate.netnih.govnih.gov | Identification of reactive sites, understanding of reaction pathways, and correlation of theoretical and experimental data. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. peerj.comnih.gov | Insight into the behavior of the molecule in different environments and its potential binding modes with other molecules. |

| QSPR Modeling | Prediction of physicochemical and biological properties of novel derivatives. nih.govresearchgate.netfrontiersin.org | Rational design of new compounds with desired properties and accelerated discovery of new applications. |

Integration into New Chemical Technologies and Methodologies

The unique structural features of 2-Methoxy-N-methylpropane-1-sulfonamide make it a candidate for integration into a variety of new chemical technologies and methodologies. The field of organocatalysis, for example, has seen the successful application of sulfonamide-based catalysts. nih.govnih.govresearchgate.netgoogle.com The chirality that could be introduced into the backbone of 2-Methoxy-N-methylpropane-1-sulfonamide, coupled with the hydrogen-bonding capabilities of the sulfonamide group, could be harnessed to develop novel organocatalysts for asymmetric synthesis. nih.govnih.gov

In materials science, sulfonamide-containing polymers have been investigated for their pH-responsive properties and potential biomedical applications. nih.govkuleuven.bersc.orgresearchgate.net The incorporation of 2-Methoxy-N-methylpropane-1-sulfonamide as a monomeric unit could lead to the development of new functional polymers with tailored properties. For example, sulfonamide-based polymer nanoparticles are being explored for use in gel polymer electrolytes for sodium metal batteries. rsc.org

Furthermore, the potential for this compound to be used in sustainable technologies is an emerging area of interest. For example, the study of the degradation of sulfonamides in anaerobic fermentation processes is relevant to the development of sustainable waste management and energy production from biomass. acs.org Understanding the behavior of 2-Methoxy-N-methylpropane-1-sulfonamide in such systems could inform its use in applications where biodegradability is a desirable feature. nih.gov

| Technology/Methodology | Potential Role of 2-Methoxy-N-methylpropane-1-sulfonamide | Research Direction |

| Organocatalysis | As a scaffold for the development of new chiral catalysts. nih.govnih.govresearchgate.netgoogle.com | Synthesis of chiral derivatives and their application in asymmetric transformations. |

| Functional Polymers | As a monomeric unit for the creation of novel polymers with specific properties. nih.govkuleuven.bersc.orgresearchgate.net | Polymerization of functionalized derivatives and characterization of the resulting materials for applications in biomedicine or energy storage. rsc.org |

| Sustainable Chemistry | As a model compound for studying the environmental fate and biodegradability of sulfonamides. acs.orgnih.gov | Investigation of its degradation pathways in biological and environmental systems to inform the design of more sustainable chemical products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.